
Piperidin-3-yl dimethylcarbamate
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Overview
Description
Piperidin-3-yl dimethylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the 3-position with a dimethylcarbamate group. This compound’s structure combines the piperidine scaffold—a common motif in medicinal chemistry—with a dimethylcarbamate moiety, which can enhance metabolic stability and bioavailability compared to free amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-3-yl dimethylcarbamate typically involves the reaction of piperidine derivatives with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Dimethylcarbamoyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Piperidin-3-yl dimethylcarbamate is an organic compound featuring a piperidine ring, with a nitrogen atom in a six-membered aliphatic structure. It has a molecular formula of C8H16N2O2 and a molecular weight of approximately 172.22 g/mol. this compound appears as a white crystalline solid and is soluble in polar solvents. It is a derivative of piperidine with a dimethylcarbamate group attached at the 3-position of the ring.
Here are some applications of this compound across different fields:
Pharmaceutical Development
- This compound is a building block in the synthesis of diverse pharmaceutical compounds.
- Tert-butyl methyl(piperidin-3-yl)methylcarbamate, a related compound, is a key intermediate in synthesizing analgesics and anti-inflammatory drugs, enhancing their efficacy and safety profiles .
- In the development of new antibiotics, tert-butyl piperidin-4-ylcarbamate derivatives have demonstrated antibacterial activity against drug-resistant strains of bacteria .
Agrochemicals
- This compound can be utilized in the formulation of agrochemicals.
- Related compounds like tert-butyl methyl(piperidin-3-yl)methylcarbamate can provide targeted pest control solutions, minimizing environmental impact for sustainable agriculture .
Neuroscience Research
- The unique structure of tert-butyl methyl(piperidin-3-yl)methylcarbamate allows for the exploration of neuroactive compounds . It is valuable in studies aimed at understanding neurological disorders and developing potential treatments .
Material Science
Mechanism of Action
The mechanism of action of piperidin-3-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as an insecticide, where it disrupts the nervous system of pests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) Dimetilan (Carbamic Acid Dimethyl-1-[(Dimethylamino)carbonyl]-5-methyl-1H-pyrazol-3-yl Ester)
- Structure : Contains a pyrazole core with dimethylcarbamate and dimethylcarbamoyl groups.
- Key Differences : Unlike Piperidin-3-yl dimethylcarbamate, Dimetilan is a pyrazole derivative. It is primarily used as an insecticide, highlighting the toxicity profile of certain carbamates .
- Relevance : Demonstrates how carbamate functionalization on heterocycles can lead to divergent biological activities.
(b) tert-Butyl (R)-Piperidin-3-ylcarbamate
- Structure : Piperidine ring with a tert-butoxycarbonyl (Boc) group at the 3-position.
- Key Differences : The Boc group increases steric bulk and lipophilicity compared to dimethylcarbamate. This compound is often used as a synthetic intermediate for pharmaceuticals .
- Pharmacokinetics : Boc-protected amines typically exhibit slower hydrolysis rates than dimethylcarbamates, affecting drug release kinetics .
(c) Methyl ((3R,4R)-4-Methylpiperidin-3-yl)carbamate Hydrochloride
- Structure : Methyl carbamate on a 4-methylpiperidine scaffold.
- Key Differences : The methyl substituent on the piperidine ring and the methyl carbamate group reduce steric hindrance compared to dimethylcarbamate. This compound’s molecular weight is 172.22 g/mol (C₈H₁₆N₂O₂), similar to this compound (estimated C₈H₁₅N₂O₂) .
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | LogP |
---|---|---|---|---|
This compound | C₈H₁₅N₂O₂ | ~172.21 | Moderate (aqueous) | ~1.2 |
Dimetilan | C₁₀H₁₆N₄O₃ | 240.26 | Low (lipophilic) | ~2.5 |
tert-Butyl (R)-piperidin-3-ylcarbamate | C₁₀H₂₀N₂O₂ | 200.28 | Low (organic) | ~2.8 |
Methyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate | C₈H₁₆N₂O₂ | 172.22 | Moderate | ~1.0 |
Notes:
- This compound exhibits intermediate lipophilicity (LogP ~1.2), balancing membrane permeability and aqueous solubility.
- Dimetilan’s higher LogP (~2.5) correlates with its insecticidal activity and persistence in lipid-rich environments .
Pharmacological and Therapeutic Profiles
(a) Metabolic Stability
- In contrast, nipecotic acid prodrugs with ethyl carbamates (e.g., Ethyl nipecotate) show rapid hydrolysis in plasma, limiting their utility .
Biological Activity
Piperidin-3-yl dimethylcarbamate, also known as piperidin-3-yl N,N-dimethylcarbamate hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula C8H17ClN2O2 and a molecular weight of approximately 208.69 g/mol. The compound features a piperidine ring substituted at the 3-position with a dimethyl carbamate group, enhancing its solubility and biological activity. The hydrochloride form is often utilized to improve stability and solubility in pharmaceutical applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes by binding to their active sites. This action can block the enzymatic activity crucial for certain physiological processes.
- Receptor Binding : this compound may interact with receptors on cell surfaces, modulating signal transduction pathways that are vital for cellular communication and function.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported IC50 values indicating effective inhibition .
- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures exhibited selective toxicity towards malignant cells over normal cells .
Table 1: Summary of Biological Activities
Case Studies
- Cholinesterase Inhibition Study : A study evaluated the inhibitory effect of this compound on AChE and BChE. The results indicated that modifications in the molecular structure significantly affected the inhibition potency, with some analogs showing IC50 values below 20 μM, comparable to established drugs like donepezil .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of piperidin derivatives against HepG2 liver cancer cells using the MTT assay. Among various tested compounds, those containing the piperidine moiety exhibited notable cytotoxic properties, suggesting their potential as lead molecules in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how variations in the chemical structure of piperidin derivatives influence their biological activity:
- Substitution Patterns : Modifications at different positions on the piperidine ring or carbamate group can enhance or reduce inhibitory potency against cholinesterases.
- Hybrid Molecules : Research into hybrid molecules combining piperidine with other pharmacophores has yielded promising results in increasing biological efficacy against neurodegenerative diseases .
Table 2: Structure-Activity Relationships
Compound | Substitution Pattern | IC50 (μM) | Activity Type |
---|---|---|---|
Compound 5g | 4-chlorophenyl substituent | 19.85 ± 0.14 | AChE Inhibition |
Piperidin Analog X | Methyl substitution at C6 | >20 | Less Active |
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
piperidin-3-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
NFSWAGGCLPQHAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1CCCNC1 |
Origin of Product |
United States |
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